Ibuprofen guaiacol ester
Description
Contextualization within Nonsteroidal Anti-inflammatory Drug (NSAID) Research
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a widely studied class of compounds known for their analgesic, antipyretic, and anti-inflammatory properties. wikipedia.org Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, mediators of pain and inflammation. wikipedia.org Ibuprofen (B1674241), one of the parent compounds of Metoxibutropate, is a prominent member of the NSAID class and a nonselective COX inhibitor. wikipedia.orgfishersci.fi Research involving Metoxibutropate is contextualized within the ongoing efforts to develop NSAID derivatives with potentially improved characteristics. ontosight.ai Studies have indicated that Metoxibutropate is a prostaglandin (B15479496) synthesis inhibitor. medchemexpress.comglpbio.commedchemexpress.com
Historical Perspective of Metoxibutropate and its Parent Compounds (Ibuprofen and Guaiacol) in Experimental Research
Ibuprofen, a propionic acid-derived NSAID, was developed in the 1960s as an alternative to aspirin (B1665792) with a focus on improved safety. nih.gov It was patented in 1961 and introduced for the treatment of rheumatoid arthritis in the UK in 1969. nih.gov Guaiacol (B22219) is a phenolic compound found naturally and has a history of use in traditional contexts. wikipedia.org Experimental research involving Guaiacol has noted its ability to inhibit prostaglandin synthesis, similar to classic NSAIDs. researchgate.netnih.gov
Research into Metoxibutropate, the guaiacol ester of ibuprofen, dates back at least to the 1980s, with toxicological and pharmacological studies conducted in rats. medchemexpress.comresearchgate.netopenmedicinalchemistryjournal.com Early experimental work investigated the effects of Metoxibutropate, Ibuprofen, and Guaiacol on the gastrointestinal system. medchemexpress.comresearchgate.netnih.gov These studies explored their impact on prostaglandin biosynthesis in the intestinal tract and gastric tolerance. researchgate.netnih.gov Findings from this research indicated that Metoxibutropate, along with Ibuprofen and Guaiacol, could inhibit in-vitro prostaglandin synthesis. researchgate.netnih.gov
Rationale for Esterification Strategies in Pharmaceutical Research
Esterification is a common strategy employed in pharmaceutical research, particularly in the design of prodrugs. bookpi.org Prodrugs are compounds that are initially inactive or less active but are converted in vivo to the active parent drug through enzymatic or chemical transformation. bookpi.org Ester prodrugs are frequently synthesized by linking a drug containing a carboxylic acid group, such as Ibuprofen, with a compound possessing an alcoholic or phenolic hydroxyl group, such as Guaiacol, via an ester linkage. bookpi.org
The rationale behind esterification in the context of NSAIDs like Ibuprofen is often to modify their physicochemical properties and potentially improve their pharmacological profile. bookpi.orgtubitak.gov.tr One significant objective is to mask the free carboxylic acid group present in many NSAIDs. bookpi.orgtubitak.gov.tr This modification can lead to a reduction in the direct irritant effect of the carboxylic acid on the gastrointestinal mucosa, a common side effect associated with traditional NSAIDs. bookpi.orgtubitak.gov.trnih.gov Esterification strategies can also be utilized to manipulate a drug's solubility and chemical stability. bookpi.org The creation of Metoxibutropate through the esterification of Ibuprofen with Guaiacol aligns with this rationale, aiming to explore whether this structural modification results in altered or improved properties compared to the parent compounds.
Research Findings
Experimental research on Metoxibutropate has focused on its fundamental pharmacological activities, particularly its interaction with the prostaglandin synthesis pathway and its effects on the gastrointestinal system in animal models.
Studies have shown that Metoxibutropate is a potent inhibitor of prostaglandin synthesis. medchemexpress.comglpbio.commedchemexpress.com This activity is consistent with its relationship to Ibuprofen, a known inhibitor of COX enzymes responsible for prostaglandin production. wikipedia.org
Comparative studies in rats investigating the effects of Metoxibutropate, Ibuprofen, and Guaiacol on the gastrointestinal system have provided insights into the potential impact of the ester linkage. Oral administration of equimolar doses of the three compounds resulted in a progressive inhibition of prostaglandin biosynthesis in the intestinal tract. researchgate.netnih.gov Research also evaluated gastric tolerance. Findings indicated that after administration of Guaiacol and Metoxibutropate, the incidence and severity of gastric damage in rats were notably low compared to a dose of Ibuprofen that caused ulceration in a significant percentage of animals. nih.gov This suggests that the esterification with Guaiacol may influence the local effects of the compound on the gastric mucosa. nih.gov
Table 1: Summary of Key Research Findings
| Compound | Prostaglandin Synthesis Inhibition (in vitro) | Gastric Damage in Rats (compared to Ibuprofen) |
| Ibuprofen | Inhibitory researchgate.netnih.gov | Causes ulceration at tested doses nih.gov |
| Guaiacol | Inhibitory researchgate.netnih.gov | Very low gastric damage nih.gov |
| Metoxibutropate | Inhibitory researchgate.netnih.gov | Very low gastric damage nih.gov |
This research highlights that while both parent compounds and the ester exhibit prostaglandin synthesis inhibition, the esterification of Ibuprofen with Guaiacol appears to influence the compound's interaction with the gastrointestinal system in experimental settings. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methoxyphenyl) 2-[4-(2-methylpropyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-14(2)13-16-9-11-17(12-10-16)15(3)20(21)23-19-8-6-5-7-18(19)22-4/h5-12,14-15H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRWRGBTEHAPDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10984948 | |
| Record name | 2-Methoxyphenyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
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Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66332-77-2 | |
| Record name | 2-Methoxyphenyl α-methyl-4-(2-methylpropyl)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66332-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Metoxibutropate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066332772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxyphenyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyphenyl 2-(4-isobutylphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.271 | |
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| Record name | METOXIBUTROPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N623MNK8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Derivatization of Metoxibutropate
Chemical Synthesis Pathways for Metoxibutropate
The synthesis of Metoxibutropate involves the esterification of the carboxylic acid functional group of ibuprofen (B1674241) with the hydroxyl group of guaiacol (B22219). This reaction forms an ester linkage, resulting in the structure of ibuprofen guaiacol ester.
While specific detailed synthetic procedures solely focused on Metoxibutropate were not extensively detailed in the reviewed literature, the synthesis of similar ester prodrugs of carboxylic acids, including other ibuprofen esters and guaiacol esters of other NSAIDs, provides strong indications of the likely chemical pathways employed. A common method for forming ester bonds between a carboxylic acid and an alcohol or phenol (B47542) is Steglich esterification, which typically utilizes a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) nih.govresearchgate.netmdpi.commdpi.com.
For instance, the synthesis of mefenamic acid-guaiacol ester, another guaiacol ester of an NSAID, has been reported using mefenamic acid, guaiacol, DMAP, and DCC nih.govresearchgate.net. Similarly, the preparation of esters based on monoterpenoids and glycine, including a guaiacol ester, has been achieved through Steglich esterification employing DCC and DMAP in dichloromethane (B109758) mdpi.commdpi.com. These examples suggest that a comparable approach involving the reaction between ibuprofen and guaiacol, facilitated by coupling agents, is a plausible synthetic route for Metoxibutropate.
Another general approach for synthesizing alkyl esters of ibuprofen involves acid-catalyzed esterification reactions with various alcohols najah.edu. While this method is commonly applied to simple alcohols, the esterification with a phenol like guaiacol might require specific conditions or activating agents to facilitate the reaction.
Biocatalytic methods utilizing lipases have also been explored for the enantioselective synthesis of ibuprofen esters mdpi.comdss.go.th. This approach offers a potentially greener and more selective route compared to traditional chemical synthesis, particularly for producing specific enantiomers of ibuprofen esters. Studies have demonstrated the use of lipases, such as Candida antarctica lipase (B570770) B (CalB) and Rhizomucor miehei lipase, for catalyzing the esterification of ibuprofen with various alcohols mdpi.comdss.go.th. It is conceivable that biocatalytic methods could also be applied to the synthesis of Metoxibutropate by employing suitable enzymes capable of catalyzing the esterification between ibuprofen and guaiacol.
Design and Synthesis of Metoxibutropate Derivatives and Analogs
Metoxibutropate itself can be considered a derivative or analog of ibuprofen, specifically an ester derivative formed by the modification of ibuprofen's carboxylic acid group with guaiacol. The design and synthesis of further derivatives and analogs of Metoxibutropate would typically involve structural modifications to either the ibuprofen moiety or the guaiacol moiety, or both.
The primary site of modification in the design of many ibuprofen derivatives, including ester prodrugs, is the carboxylic acid group najah.edugoogle.comijpsonline.comnih.gov. By forming an ester linkage with different alcohols or phenols, researchers can alter the physicochemical properties of the resulting compound, such as lipophilicity, solubility, and metabolic stability. Metoxibutropate exemplifies this approach, where the esterification with guaiacol modifies the properties of ibuprofen.
Further derivatization of Metoxibutropate could involve:
Modifications to the guaiacol moiety: Altering the substituents on the phenyl ring of guaiacol or modifying the methoxy (B1213986) group could lead to analogs with modulated properties.
Modifications to the ibuprofen moiety: While the carboxylic acid is masked in Metoxibutropate, modifications to the isobutyl group or the phenyl ring of the ibuprofen portion could be explored.
Creation of mutual prodrugs: Metoxibutropate could potentially be linked to another active compound, with either the ibuprofen or guaiacol part serving as a linker or promoiety for the second drug. This approach has been used in the design of other NSAID mutual prodrugs nih.gov. For example, mutual prodrugs linking NSAIDs with antioxidants like guaiacol have been synthesized to potentially combine anti-inflammatory and antioxidant properties ijpsonline.comasianpubs.org.
The synthesis of such derivatives would employ standard organic chemistry reactions, including esterification, alkylation, arylation, and functional group interconversions, depending on the specific structural changes desired. However, detailed reports specifically on the design and synthesis of derivatives of Metoxibutropate were not prominent in the literature reviewed, which primarily focused on Metoxibutropate as a derivative of ibuprofen or discussed other ibuprofen esters and guaiacol conjugates of different drugs.
Ester Prodrug Design Principles and Application to Metoxibutropate
Ester prodrug design is a widely utilized strategy in pharmaceutical sciences to improve the physicochemical, biopharmaceutical, and pharmacokinetic properties of drugs, particularly those containing carboxylic acid or hydroxyl functional groups najah.edugoogle.comijpsonline.comnih.gov. The core principle involves temporarily masking a functional group through esterification, creating a usually inactive or less active precursor that undergoes enzymatic or chemical hydrolysis in vivo to release the active parent drug google.comijpsonline.comnih.gov.
For drugs with a carboxylic acid group, like ibuprofen, esterification is a common prodrug approach najah.edugoogle.comijpsonline.comnih.gov. The presence of the free carboxylic acid can contribute to poor lipophilicity, limited membrane permeability, and potential irritation to the gastrointestinal tract, especially for NSAIDs najah.edunih.gov. Converting the carboxylic acid to an ester typically increases lipophilicity, which can enhance passive diffusion across biological membranes, such as the gastrointestinal epithelium najah.edu.
Key principles in designing ester prodrugs include:
Reversible Linkage: The ester bond must be cleavable in vivo, usually by esterase enzymes, to release the active drug google.comijpsonline.com.
Improved Properties: The prodrug should exhibit improved properties compared to the parent drug, such as enhanced solubility, increased lipophilicity, improved chemical stability, reduced toxicity or irritation, or targeted delivery najah.edugoogle.comijpsonline.comnih.gov.
Predictable Hydrolysis: The rate and site of hydrolysis should be predictable to ensure sufficient systemic concentration of the active drug google.com.
Non-toxic Promoiety: The released promoiety (the alcohol or phenol part of the ester) should be non-toxic and easily eliminated from the body ijpsonline.com.
Metoxibutropate exemplifies the application of these principles to ibuprofen. By forming an ester with guaiacol, the free carboxylic acid of ibuprofen is masked. This modification is intended to improve upon some of the limitations of ibuprofen, such as reducing gastrointestinal irritation associated with the free acid and potentially enhancing absorption due to increased lipophilicity nih.govopenmedicinalchemistryjournal.com. Guaiacol, the promoiety released upon hydrolysis, is a naturally occurring phenolic compound.
Studies evaluating this compound (Metoxibutropate) have investigated its effects on the gastrointestinal system, suggesting that it may induce less gastric damage compared to ibuprofen nih.govopenmedicinalchemistryjournal.com. This aligns with the rationale for designing ester prodrugs of NSAIDs to mitigate gastrointestinal side effects by temporarily masking the acidic function. The hydrolysis of the ester bond in Metoxibutropate in vivo would then release the active ibuprofen.
Molecular and Cellular Pharmacodynamics of Metoxibutropate
Investigation of Prostaglandin (B15479496) Synthesis Inhibition by Metoxibutropate
Metoxibutropate has been identified as a potent inhibitor of prostaglandin synthesis. medchemexpress.comglpbio.commedchemexpress.com Prostaglandins are lipid compounds that play crucial roles in mediating inflammation, pain, and fever. medchemexpress.com The inhibition of their synthesis is a common mechanism of action for many anti-inflammatory drugs.
Previous studies have demonstrated that Metoxibutropate, along with its constituent components ibuprofen (B1674241) and guaiacol (B22219), is capable of inhibiting prostaglandin synthesis in vitro. nih.govresearchgate.netresearchgate.net Further investigations involving oral administration of equimolar doses of Metoxibutropate, ibuprofen, and guaiacol in animal models showed a progressive inhibition of prostaglandin biosynthesis within the intestinal tract. nih.govresearchgate.netepa.gov This indicates that Metoxibutropate can exert its inhibitory effect on prostaglandin synthesis in a biological system following administration.
Metoxibutropate is categorized as a cyclooxygenase inhibitor, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. depmap.orgmedchemexpress.com Cyclooxygenase (COX) enzymes are responsible for catalyzing the conversion of arachidonic acid into prostaglandins.
Receptor Binding Profiling and Ligand-Receptor Interactions of Metoxibutropate
Ligand-receptor interactions are fundamental to understanding how a drug exerts its effects by binding to specific biological targets, such as receptors. contractlaboratory.commsdmanuals.comfrontiersin.org Receptor binding assays are essential tools in pharmacology to characterize these interactions, determine binding affinity, and identify potential targets. contractlaboratory.commerckmillipore.combmglabtech.com
While the primary mechanism of Metoxibutropate is linked to enzyme inhibition, investigations into its receptor binding profile and ligand-receptor interactions would involve methodologies aimed at quantifying its affinity and selectivity for various receptors. contractlaboratory.commerckmillipore.combmglabtech.com
Quantitative Ligand-Receptor Binding Assays
Quantitative ligand-receptor binding assays are used to determine the binding parameters of a compound to a receptor, such as the affinity (expressed as Kd or Ki) and the density of binding sites (Bmax). merckmillipore.comnih.gov These assays typically involve incubating a fixed amount of receptor preparation with varying concentrations of a labeled ligand (which can be the compound itself or a known ligand for the receptor) or using a competitive binding approach with a radiolabeled ligand and varying concentrations of the test compound. contractlaboratory.commerckmillipore.combmglabtech.com The amount of bound ligand is then measured to generate binding curves, from which quantitative parameters are derived using methods like non-linear regression analysis. merckmillipore.com
Radioligand Binding Techniques in Receptor Studies
Radioligand binding techniques are a sensitive and widely used method in receptor studies. merckmillipore.comnih.govumich.eduperceptive.comoncodesign-services.com These techniques utilize ligands labeled with a radioactive isotope to measure binding to receptors. umich.eduoncodesign-services.com Radioligand binding assays can be used to study receptor regulation, screen for new drug candidates that compete for binding sites, investigate receptor localization, and categorize receptor subtypes. nih.govumich.edu
In a typical radioligand binding assay, a preparation containing the receptor (such as tissue sections, cultured cells, or homogenates) is incubated with a radiolabeled ligand. nih.gov Specific binding to the receptor is distinguished from non-specific binding (binding to other sites like membranes, proteins, or assay materials) by including an excess of unlabeled ligand to saturate the specific binding sites. umich.edusci-hub.se The bound and free radioligand are then separated, and the amount of radioactivity associated with the receptor is quantified. nih.govsci-hub.se Different types of radioligand binding assays include saturation binding assays to determine receptor density and ligand affinity, and competition binding assays to assess the affinity and selectivity of unlabeled compounds. nih.govperceptive.com
Specific studies detailing Metoxibutropate's quantitative binding parameters or the use of radioligand techniques specifically for Metoxibutropate receptor binding were not prominently found in the provided search results. However, the methodologies described are standard approaches that would be employed to profile the receptor interactions of a compound like Metoxibutropate if such studies were conducted.
Enzyme Inhibition Studies of Metoxibutropate
Enzyme inhibition studies are crucial for understanding a compound's potential to interfere with the activity of enzymes, which can be part of its mechanism of action or lead to drug-drug interactions. evotec.com Metoxibutropate's activity as a prostaglandin synthesis inhibitor implies inhibition of enzymes involved in this pathway, primarily cyclooxygenase (COX) enzymes. depmap.orgmedchemexpress.com Beyond its primary target, the potential for Metoxibutropate to inhibit other enzymes, including drug-metabolizing enzymes, is also relevant to its pharmacological profile.
Inhibition of Drug-Metabolizing Enzymes (e.g., Cytochrome P450, UGTs)
Inhibition of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), is a significant aspect of pharmacokinetics and can lead to drug-drug interactions. admescope.comnih.govsolvobiotech.combiomolther.org CYP enzymes are the major enzymes involved in the phase I metabolism of many drugs. nih.govmdpi.com UGTs are key phase II enzymes responsible for the glucuronidation of xenobiotics and endogenous compounds, facilitating their elimination. solvobiotech.com
Studies evaluating the inhibition potential of a compound like Metoxibutropate on CYP and UGT enzymes are typically conducted using in vitro systems such as liver microsomes or recombinant enzymes. admescope.comnih.gov These studies aim to determine the extent and type of inhibition (e.g., reversible, irreversible, mechanism-based) and to calculate inhibitory constants (e.g., IC50, Ki). admescope.comnih.govsolvobiotech.commdpi.com
While the provided search results highlight the importance of assessing CYP and UGT inhibition for drug candidates due to their role in drug metabolism and potential for interactions admescope.comsolvobiotech.combiomolther.org, specific data on Metoxibutropate's inhibitory effects on these enzyme families were not detailed. General information on CYP inhibition mentions that it can be reversible or irreversible and can lead to drug-drug interactions. nih.govbiomolther.orgmdpi.comnih.gov UGT inhibition studies are also recommended as part of drug interaction evaluations. solvobiotech.com
Non-CYP Enzyme Inhibition Mechanisms
Beyond CYP and UGT enzymes, other enzyme systems contribute to drug metabolism and various biological processes. evotec.combioivt.comnih.gov These non-CYP enzymes include flavin monooxygenases (FMOs), carboxylesterases (CESs), monoamine oxidases (MAOs), aldehyde oxidase (AO), and xanthine (B1682287) oxidoreductase (XO), among others. evotec.combioivt.comnih.gov Inhibition of these enzymes by a drug candidate can also have pharmacological consequences or lead to drug interactions. evotec.comnih.gov
Research into non-CYP enzyme inhibition mechanisms involves identifying which enzymes a compound might interact with and characterizing the nature of the inhibition. evotec.combioivt.com This can be guided by the compound's chemical structure and in vitro studies using relevant enzyme preparations. bioivt.com
The provided search results discuss the importance of evaluating non-CYP mediated metabolism and inhibition evotec.combioivt.comnih.gov, noting that a significant fraction of drugs are metabolized by enzymes other than CYPs, with UGTs and esterases being prevalent. evotec.com However, specific studies detailing Metoxibutropate's inhibition of non-CYP enzymes were not found within the search results. The general principles and methodologies for investigating non-CYP enzyme inhibition would apply to Metoxibutropate if such studies were pursued.
Cellular Mechanism of Action Beyond Prostaglandin Synthesis
The precise cellular mechanisms of Metoxibutropate beyond its effect on prostaglandin synthesis are not extensively detailed in readily available scientific literature. However, studies on related compounds and the broader class of NSAIDs provide insights into potential alternative pathways that might be relevant.
NSAIDs, in general, have been reported to have suppressive effects on nuclear factor (NF)-κB, a transcription factor involved in the expression of pro-inflammatory proteins such as chemokines, adhesion molecules, and cytokines. scispace.com They may also exhibit some suppression of activator protein 1 (AP-1) and possess membrane-stabilizing properties. scispace.com Furthermore, some NSAIDs have shown COX-2 independent actions that may play a role in processes like apoptosis. scispace.com
Detailed research findings specifically isolating and characterizing the non-prostaglandin synthesis mechanisms of Metoxibutropate at a cellular level, such as direct interactions with other enzymes, ion channels, or signaling pathways independent of the COX/prostaglandin cascade, require further investigation and are not widely documented in the provided search results. The available information primarily reinforces its classification as a prostaglandin synthesis inhibitor with some evidence suggesting a better gastric tolerance profile compared to its parent compound, ibuprofen, which could imply differing cellular effects within the gastric mucosa. nih.gov
Preclinical Pharmacokinetic and Biotransformation Studies of Metoxibutropate
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models
Detailed preclinical ADME studies specifically on Metoxibutropate are not extensively available in publicly accessible literature. However, based on its chemical structure as an ester prodrug of ibuprofen (B1674241) and guaiacol (B22219), its pharmacokinetic profile can be largely inferred from the known properties of its constituent molecules. The primary event following administration is expected to be the hydrolysis of the ester linkage. nih.govnih.gov
Specific in vitro metabolic stability and clearance data for Metoxibutropate are not readily found in published research. Generally, such assessments involve incubating the compound with liver microsomes or hepatocytes to determine its intrinsic clearance. frontiersin.orgnih.govresearchgate.net For Metoxibutropate, the primary determinant of its stability in these systems would be the rate of its hydrolysis by esterases present in the liver fractions. nih.gov
It is anticipated that Metoxibutropate would exhibit relatively low stability in liver microsomes and hepatocytes due to rapid enzymatic hydrolysis of the ester bond. The intrinsic clearance would likely be high, driven by this rapid conversion to ibuprofen and guaiacol.
Table 1: Predicted In Vitro Metabolic Stability of Metoxibutropate in Liver Microsomes
| Parameter | Predicted Value | Rationale |
| Half-life (t½) | Short | Rapid hydrolysis by esterases. |
| Intrinsic Clearance (CLint) | High | Efficient enzymatic cleavage of the ester linkage. |
Note: This table presents predicted values based on the chemical nature of Metoxibutropate as an ester prodrug. Specific experimental data is not available in the cited literature.
Comprehensive metabolite identification and profiling studies specifically for Metoxibutropate in preclinical models have not been detailed in the available literature. However, the metabolic profile can be predicted based on its hydrolysis products: ibuprofen and guaiacol. nih.govnih.gov
Following the initial hydrolysis, the primary metabolites detected would be ibuprofen and guaiacol. Further metabolism would then proceed along the known pathways for these individual compounds. Ibuprofen is known to undergo oxidation to form hydroxylated and carboxylated metabolites. drugbank.com The metabolism of guaiacol is less extensively documented in the context of drug metabolism but can involve oxidation and other transformations. nih.gov
Table 2: Predicted Metabolites of Metoxibutropate
| Metabolite | Biotransformation Pathway |
| Ibuprofen | Hydrolysis of the parent compound. |
| Guaiacol | Hydrolysis of the parent compound. |
| Hydroxy-ibuprofen | Phase I oxidation of the ibuprofen moiety. |
| Carboxy-ibuprofen | Phase I oxidation of the ibuprofen moiety. |
Note: This table is based on the expected hydrolysis of Metoxibutropate and the known subsequent metabolism of ibuprofen.
While a toxicological and pharmacological study of ibuprofen guaiacol ester was conducted in rats, specific pharmacokinetic parameters such as Cmax, Tmax, and AUC for Metoxibutropate were not reported in the available abstract. nih.gov The pharmacokinetic profile of Metoxibutropate in animal models is expected to be largely dictated by the rate of its hydrolysis to ibuprofen and guaiacol, and the subsequent pharmacokinetics of these metabolites.
The plasma concentration-time profile of Metoxibutropate itself is likely to be transient with a short half-life due to rapid in vivo hydrolysis. The predominant circulating species would be ibuprofen and its metabolites. The pharmacokinetic parameters of ibuprofen have been studied in various animal species and would be expected to be observed following the administration of Metoxibutropate. researchgate.net
Biotransformation Pathways and Enzymatic Hydrolysis
The biotransformation of Metoxibutropate is centered around the cleavage of its ester bond, a common metabolic pathway for ester-containing prodrugs. nih.govnih.gov
The primary biotransformation products of Metoxibutropate are ibuprofen and guaiacol, resulting from the enzymatic hydrolysis of the ester linkage. nih.govnih.gov Following this initial cleavage, both ibuprofen and guaiacol would undergo further metabolism.
The biotransformation of ibuprofen is well-characterized and involves Phase I oxidation reactions, primarily hydroxylation and carboxylation of the isobutyl side chain. drugbank.com The resulting metabolites, such as hydroxy-ibuprofen and carboxy-ibuprofen, are generally considered to be pharmacologically inactive and are more readily excreted. drugbank.com
The biotransformation of guaiacol can proceed through various pathways, including oxidation. nih.gov The specific metabolites of guaiacol formed in the context of Metoxibutropate metabolism in preclinical models have not been explicitly identified in the available literature.
Structure Activity Relationship Sar Studies of Metoxibutropate and Its Analogs
Elucidating Molecular Determinants for Biological Activity
The biological activity of Metoxibutropate is primarily linked to its role as a prostaglandin (B15479496) synthesis inhibitor. medchemexpress.com Investigations comparing Metoxibutropate with ibuprofen (B1674241) and guaiacol (B22219) have demonstrated its ability to inhibit prostaglandin biosynthesis in vitro. researchgate.netresearchgate.net This suggests that the ester linkage combining the structural features of ibuprofen and guaiacol contributes to its inhibitory effect on prostaglandin synthesis. While the compound's activity as a prostaglandin inhibitor is established, detailed research findings specifically elucidating the precise molecular determinants within the Metoxibutropate structure responsible for this activity, beyond its derivation from ibuprofen and guaiacol, were not extensively detailed in the consulted sources.
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) approaches are valuable tools in medicinal chemistry for establishing mathematical models that relate chemical structure to biological activity. Although QSAR methodologies are applied in the characterization and prediction of the activity of various chemical classes researchgate.net, specific detailed QSAR studies focused explicitly on Metoxibutropate and its prostaglandin synthesis inhibitory activity were not found within the scope of the provided information. Information regarding predictive QSAR for other properties, such as DNA-reactive mutagenicity for different compound classes like aromatic N-oxides, exists researchgate.net, but this does not directly apply to the primary reported activity of Metoxibutropate.
Design of Analogs with Modified Pharmacological Profiles
As an ester of ibuprofen and guaiacol, Metoxibutropate itself can be considered an analog or derivative of these compounds. The synthesis of ester derivatives is a common strategy in medicinal chemistry to potentially alter pharmacokinetic or pharmacodynamic properties. While the existence of Metoxibutropate implies the possibility of designing related analogs through modifications to the ibuprofen or guaiacol moieties, specific detailed research findings on the systematic design of Metoxibutropate analogs aimed at achieving modified pharmacological profiles, such as altered potency, selectivity, or duration of action, were not available in the provided search results. Patents and databases list Metoxibutropate alongside numerous other compounds google.comgoogle.comgoogleapis.com, suggesting it is part of a broader chemical space of investigated molecules, but the specific SAR guiding the design of its analogs for targeted pharmacological improvements was not detailed.
Preclinical Efficacy Assessments in Experimental Models
In Vitro Efficacy Studies
In vitro studies are conducted using biological components or cells outside their natural environment, such as in test tubes or culture dishes. These studies help to understand the direct effects of a compound on specific biological processes or targets.
Cellular and Tissue-Based Assays for Anti-inflammatory Activity
Cellular and tissue-based assays are crucial for evaluating the anti-inflammatory potential of a compound in a more complex biological context than simple biochemical reactions. Studies have shown that metoxibutropate is able to inhibit prostaglandin (B15479496) synthesis in vitro. nih.govresearchgate.net Prostaglandins are lipid compounds that have hormone-like effects, including involvement in inflammation.
Biochemical Assays for Target Engagement
Biochemical assays are used to investigate the interaction between a compound and its specific molecular target. For metoxibutropate, which is related to ibuprofen (B1674241), a known non-steroidal anti-inflammatory drug (NSAID), the inhibition of prostaglandin synthesis suggests an interaction with enzymes involved in this pathway, such as cyclooxygenase (COX) enzymes. nih.gov Biochemical assays can quantify the binding affinity or inhibitory activity of a compound against a purified target protein. While specific detailed data tables for metoxibutropate's target engagement in biochemical assays were not extensively found in the search results, the reported inhibition of prostaglandin synthesis in vitro provides evidence of its biochemical activity related to inflammation. nih.gov
In Vivo Efficacy Studies in Animal Models
Selection and Validation of Animal Models for Relevant Research Endpoints
The selection of appropriate animal models is critical for preclinical in vivo studies. Models are chosen based on their relevance to the human condition being studied, mimicking aspects of the disease pathology or physiological response. researchgate.nettaconic.comcureraredisease.org Validation of these models involves demonstrating that they reliably reflect key features of the human disease or endpoint of interest and can predict the efficacy of known therapeutic agents. researchgate.nettaconic.com For assessing anti-inflammatory efficacy, animal models of inflammation are commonly used. While the search results mention in vivo studies with metoxibutropate, specific details regarding the selection and validation of the animal models used for assessing its anti-inflammatory efficacy were not provided. However, studies have evaluated the effects of metoxibutropate in animals, including its impact on the gastrointestinal system in rats. nih.gov Animal models are generally used to evaluate a drug's characteristics, including physiological and biochemical processes, and efficacy. walshmedicalmedia.com
Assessment of Pharmacodynamic Biomarkers in Animal Studies
Pharmacodynamic (PD) biomarkers are measurable indicators that reflect the biological response to a drug. fda.gov In animal studies, PD biomarkers can be used to assess whether a compound is engaging its target and eliciting the desired biological effect. nih.govpelagobio.com For an anti-inflammatory compound like metoxibutropate, relevant PD biomarkers could include levels of inflammatory mediators, enzyme activity, or cellular responses related to inflammation. Studies on metoxibutropate in rats assessed the inhibition of prostaglandin biosynthesis in the intestinal tract as a pharmacodynamic effect. nih.gov This demonstrates the use of a biochemical marker (prostaglandin levels) to assess the in vivo activity of metoxibutropate. Biomarkers can be used to monitor the response to treatment and evaluate the interaction between a biological system and a chemical stimulus. largeanimalreview.com
Analytical Methodologies for Metoxibutropate Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for separating Metoxibutropate from other components in a sample matrix, which is often necessary before detection and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly utilized.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of pharmaceutical compounds, including those structurally related to Metoxibutropate researchgate.netnih.gov. While specific detailed HPLC methods solely focused on Metoxibutropate were not extensively detailed in the search results, HPLC is generally employed for its ability to separate non-volatile or thermally labile compounds. The technique typically involves a stationary phase (e.g., a C18 column) and a mobile phase, with detection commonly achieved using UV or mass spectrometry detectors nih.gov. Research involving compounds related to Metoxibutropate has utilized HPLC for analysis in various matrices, including biological fluids researchgate.net. The application of reversed-phase HPLC with a C18 column and gradient elution has been described for the determination of related compounds, demonstrating the potential applicability of similar approaches for Metoxibutropate analysis nih.gov.
Gas Chromatography (GC)
Gas Chromatography is suitable for the analysis of volatile or semi-volatile compounds. While Metoxibutropate itself might require derivatization to be amenable to GC, its component guaiacol (B22219) has been analyzed using GC/MS in studies investigating wood smoke condensates scispace.com. GC, often coupled with Mass Spectrometry (GC/MS), provides high separation efficiency and sensitive detection, making it valuable for analyzing components or potential degradation products of Metoxibutropate that are volatile scispace.comijaers.com. Studies on related compounds have also utilized GC-MS for analysis researchgate.netdntb.gov.ua.
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric techniques provide information about the structure and concentration of Metoxibutropate based on its interaction with electromagnetic radiation or its mass-to-charge ratio.
UV-Visible Spectrophotometry
UV-Visible (UV-Vis) Spectrophotometry measures the absorption of UV or visible light by a sample. This technique is useful for compounds that have chromophores, which absorb light in the UV-Vis region thermofisher.comdenovix.comyoutube.com. Metoxibutropate contains aromatic rings and ester functional groups, which are likely to exhibit UV absorption. UV spectroscopy has been used in the analysis of methoxybutropate microparticles nih.gov. UV-Vis spectrophotometry is a well-established technique in pharmaceutical analysis for identification, quantification, and purity testing thermofisher.com. The absorption spectrum of Metoxibutropate would provide characteristic peaks that can be used for its identification and quantification based on the Beer-Lambert Law youtube.com.
Mass Spectrometry (MS) and LC-MS/MS
Mass Spectrometry (MS) and hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the identification and quantification of Metoxibutropate, especially in complex biological or environmental matrices nih.govbioxpedia.com. MS provides information about the molecular weight and fragmentation pattern of the analyte, aiding in its identification nih.gov. LC-MS/MS combines the separation power of HPLC with the sensitivity and selectivity of MS/MS, allowing for the detection and quantification of Metoxibutropate even at low concentrations and in the presence of interfering substances nih.govthermofisher.com. Research involving metabolite identification has listed metoxibutropate as a compound identified using LC-MS and Compound Discoverer software metabolomexchange.org. MS analysis has also been generally applied in drug metabolism studies involving compounds like Metoxibutropate google.com. The use of MS detection in conjunction with chromatographic techniques is crucial for confirming the identity of Metoxibutropate and its potential metabolites or degradation products researchgate.netdntb.gov.ua.
Method Development and Validation for Research Applications
The development and validation of analytical methods for Metoxibutropate in research are essential to ensure the reliability, accuracy, and reproducibility of the results researchgate.netresearchgate.netlabmanager.com. Method validation is a systematic process that demonstrates the suitability of an analytical procedure for its intended purpose researchgate.netresearchgate.netlabmanager.comeuropa.eueuropa.eu. Key validation parameters typically include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, ruggedness, and robustness researchgate.netlabmanager.comeuropa.eueuropa.eu.
For Metoxibutropate analysis in research applications, method development would involve selecting the appropriate chromatographic column, mobile phase composition, flow rate, and detection wavelength or MS parameters to achieve adequate separation, sensitivity, and peak shape. Validation would then involve experimentally evaluating the method's performance characteristics. Specificity would ensure that the method can accurately measure Metoxibutropate in the presence of other components in the sample matrix labmanager.comeuropa.eu. Linearity and range would establish the concentration range over which the method provides results directly proportional to the analyte concentration europa.eu. Accuracy would assess the closeness of the measured values to the true value europa.eu. Precision would evaluate the repeatability and intermediate precision of the measurements europa.eu. Detection and quantitation limits would determine the lowest concentrations that can be reliably detected and quantified europa.eu. Robustness would assess the method's capacity to remain unaffected by small variations in method parameters europa.eu. Following established guidelines, such as those from ICH, is crucial for validating analytical methods used in research to ensure the quality and reliability of the data generated researchgate.netlabmanager.comeuropa.eueuropa.eu.
Specificity, Linearity, and Precision in Analytical Research
Analytical method validation is a fundamental process in chemical research, establishing that a method is fit for its intended use. According to guidelines such as those provided by the International Conference on Harmonisation (ICH), key validation parameters include specificity, linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.net
Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Establishing specificity ensures that the signal measured is solely attributable to the target compound, Metoxibutropate.
Linearity evaluates the capability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by analyzing a series of solutions of the analyte at different concentrations and plotting the response versus the concentration. The resulting calibration curve is assessed for linearity, often using statistical methods like regression analysis, with the correlation coefficient (R-squared) being a common indicator of linearity.
Precision describes the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions. It can be assessed at three levels: repeatability (within-run precision), intermediate precision (within-laboratory variation), and reproducibility (between-laboratory variation). Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).
While analytical methods for compounds like Metoxibutropate would undergo such validation processes to confirm their performance characteristics, specific detailed data regarding the validation parameters (specificity, linearity, and precision) for Metoxibutropate were not available in the provided search results. researchgate.net
Quantitative Analysis in Biological Matrices
Quantitative analysis of Metoxibutropate in biological matrices, such as plasma or urine, is essential for various research purposes, including understanding its behavior in biological systems. Analyzing compounds in biological matrices presents unique challenges due to the complex composition of these samples, which contain numerous endogenous substances that can interfere with the analysis.
Sample preparation is a critical step in the quantitative analysis of biological matrices. This often involves procedures to extract the analyte from the matrix and remove interfering substances. Common techniques include liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation.
Following sample preparation, chromatographic techniques coupled with sensitive detectors are typically employed for the quantitative determination of the analyte. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques widely used for the analysis of pharmaceutical compounds and metabolites in biological samples due to their high sensitivity and specificity. ijaers.comresearchgate.netresearchgate.netresearchgate.net These methods allow for the separation of Metoxibutropate from other components in the biological matrix and its subsequent detection and quantification based on its mass-to-charge ratio and fragmentation pattern.
Computational Chemistry and in Silico Modeling of Metoxibutropate
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, Metoxibutropate) to another (the receptor protein) when bound to form a stable complex. This method aims to predict the binding pose and the binding affinity between the two molecules. Ligand-protein interaction studies delve into the specific types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that occur at the binding site, providing insights into the molecular basis of recognition and binding strength.
While specific detailed molecular docking studies focusing solely on Metoxibutropate and its interactions with particular protein targets were not prominently found in the immediate search results, the principles and applications of molecular docking are well-established in the study of drug-protein and metabolite-protein interactions nih.govunl.edunih.govfrontiersin.orgmdpi.comresearchgate.net. For instance, molecular docking has been employed to investigate the binding of various compounds, including anti-inflammatory agents and their derivatives, to enzymes like cyclooxygenase-2 (COX-2), a known target for anti-inflammatory drugs frontiersin.orgmdpi.comresearchgate.net. Studies on other compounds demonstrate how docking can reveal binding affinities and the nature of interactions with active sites frontiersin.orgmdpi.comresearchgate.net. The presence of certain functional groups, such as hydroxyl or methoxy (B1213986) groups, can enhance hydrogen bonding interactions with binding site pockets, potentially leading to stronger enzyme inhibition mdpi.com.
Applying these techniques to Metoxibutropate, given its structure which includes an ester linkage and aromatic rings, could involve docking studies with enzymes involved in inflammation or other biological pathways it might influence. Such studies would aim to identify potential protein targets and characterize the key interactions driving the binding, providing a theoretical basis for its observed biological effects, such as the inhibition of prostaglandin (B15479496) synthesis epa.govnih.gov.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of molecules and their interactions. Unlike static docking studies, MD simulations account for the flexibility of both the ligand and the protein, as well as the influence of the surrounding environment (e.g., solvent, ions) mdpi.comdovepress.com. This provides a more realistic representation of the binding process and the stability of the resulting complex.
MD simulations can be used to investigate the stability of ligand-protein complexes predicted by docking, explore conformational changes in proteins upon ligand binding, and estimate binding free energies mdpi.comnih.gov. They are valuable in understanding the dynamics and function of drug targets and how they interact with small molecules mdpi.com. For example, MD simulations have been used to study the dynamics of proteins like sirtuins and RAS proteins and understand their binding with small molecules mdpi.com. In the context of drug development, MD simulations facilitate the evaluation of binding energetics and kinetics, guiding the selection of promising candidate molecules mdpi.comnih.gov.
While specific MD simulation studies on Metoxibutropate were not found, the application of MD to understand the behavior of molecules in various environments and their interactions with biological targets is a standard practice in computational chemistry mdpi.comdovepress.comnih.govyoutube.comresearchgate.net. For Metoxibutropate, MD simulations could be employed to study its behavior in a simulated biological environment, its interactions with model cell membranes, or the stability of its complex with a putative protein target identified through docking. These simulations could provide insights into its conformational preferences, how it accesses binding sites, and the dynamic nature of its interactions.
In Silico Prediction of Metabolic Pathways and Products
Predicting the metabolic fate of a compound is crucial in understanding its pharmacokinetic profile and potential biological activity or toxicity. In silico methods for predicting metabolic pathways and products utilize computational algorithms and databases to simulate how enzymes in biological systems might transform a given molecule nih.govnih.govcreative-biolabs.comnews-medical.netnih.gov. These tools can predict potential sites of metabolism (SoMs) and the resulting metabolites based on known enzymatic reactions and chemical properties of the compound nih.govcreative-biolabs.comnews-medical.net.
Various software tools and approaches exist for in silico metabolism prediction, covering both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic pathways nih.govnih.govnews-medical.net. Some methods are rule-based, applying predefined transformation rules, while others utilize machine learning or deep learning models trained on large datasets of known metabolic reactions nih.govnews-medical.net. These tools can help in identifying potential metabolites, which can then be targeted in experimental studies nih.govnews-medical.net. The accuracy of these predictions has improved, with some methods showing good performance in identifying known metabolites nih.govnews-medical.net.
For Metoxibutropate, in silico metabolism prediction could involve using these tools to identify likely sites of enzymatic attack, such as the ester bond or the aromatic rings. The prediction would yield potential metabolites, which could include the hydrolysis products (Ibuprofen and Guaiacol) or products of oxidation or conjugation reactions epa.govnih.gov.
Table 1: Predicted Metabolic Transformations of Metoxibutropate (Illustrative based on compound structure and general metabolic pathways)
| Potential Metabolic Pathway | Predicted Site of Metabolism | Potential Metabolites (Illustrative) | Relevant Enzymes (Illustrative) |
| Hydrolysis | Ester bond | Ibuprofen (B1674241), Guaiacol (B22219) | Esterases |
| Aromatic Oxidation | Phenyl rings | Hydroxylated Metoxibutropate | Cytochrome P450s |
| O-Demethylation | Methoxy group | Desmethyl Metoxibutropate | Cytochrome P450s |
| Glucuronidation | Hydroxyl groups (if formed) | Glucuronidated Metabolites | UDP-glucuronosyltransferases |
Note: This table provides illustrative examples based on common metabolic transformations of compounds with similar functional groups. Specific in silico predictions for Metoxibutropate would require using specialized metabolism prediction software.
These in silico predictions are valuable for guiding experimental metabolism studies, such as in vitro incubations with liver microsomes or hepatocytes, to identify and characterize the actual metabolites formed nih.gov.
Quantitative Structure-Property Relationships (QSPR) for Research Optimization
Quantitative Structure-Property Relationships (QSPR) are computational models that relate the chemical structure of a compound to its physicochemical properties nih.gov. These models use molecular descriptors, which are numerical representations of different aspects of a molecule's structure and properties, to build predictive models nih.gov. QSPR models can be used to predict various properties relevant to research and development, such as solubility, lipophilicity (logP/logD), melting point, boiling point, and other physicochemical parameters.
By establishing relationships between structural features and properties, QSPR models can help researchers optimize the properties of compounds by suggesting structural modifications that are likely to lead to desired changes in a specific property. This can reduce the need for extensive experimental synthesis and testing, thereby accelerating the research process nih.gov. QSPR analysis has been applied to explore various properties of drugs, including pharmacokinetic parameters nih.gov.
For Metoxibutropate, QSPR modeling could be used to predict its physicochemical properties, such as logP, solubility, and potentially parameters related to its absorption or distribution. Given that Metoxibutropate is an ester of Ibuprofen and Guaiacol epa.govnih.gov, QSPR could also be used to compare its predicted properties with those of its parent compounds, helping to understand how the ester linkage affects these properties. This information can be valuable in optimizing formulations or predicting its behavior in different biological compartments. While specific QSPR studies on Metoxibutropate were not found in the provided results, the methodology is broadly applicable to predicting properties of diverse chemical structures nih.gov.
Table 2: Predicted Physicochemical Properties of Metoxibutropate (Illustrative based on PubChem data)
| Property | Value | Source |
| Molecular Formula | C20H24O3 | PubChem uni.lu |
| Molecular Weight | 312.17255 Da | PubChem uni.lu |
| XLogP (predicted) | 5.4 | PubChem uni.lu |
| Predicted CCS [M+H]+ (Ų) | 175.5 | PubChem uni.lu |
| Predicted CCS [M+Na]+ (Ų) | 188.6 | PubChem uni.lu |
Note: The values in this table are based on predicted data available on PubChem and serve as an illustration of the type of data relevant to QSPR analysis. More detailed QSPR studies would involve calculating a wider range of molecular descriptors and building predictive models.
The application of QSPR to Metoxibutropate could involve developing models to predict how structural variations might influence its properties, aiding in the design of potential analogs with improved characteristics for specific research purposes.
Future Directions and Emerging Research Avenues for Metoxibutropate
Exploration of Novel Biological Targets and Pathways
While Metoxibutropate is known to inhibit prostaglandin (B15479496) synthesis researchgate.netnih.govmedchemexpress.com, future research could explore other potential biological targets and pathways it might influence. Understanding the full spectrum of its molecular interactions could reveal novel therapeutic applications beyond its established anti-inflammatory properties. Identifying additional targets could involve high-throughput screening assays or advanced computational modeling to predict interactions with various proteins and enzymes. Research into related compounds and their interactions with diverse biological pathways, such as those involved in metabolic disorders or inflammatory responses, might offer insights into potential unexplored targets for Metoxibutropate google.combiorxiv.orgglpbio.com.
Development of Advanced In Vitro and In Silico Models
The development and application of advanced in vitro and in silico models are crucial for future Metoxibutropate research. In vitro studies have already demonstrated its ability to inhibit prostaglandin synthesis researchgate.netnih.gov. Future research could utilize more complex in vitro systems, such as co-culture models or organ-on-a-chip technology, to better simulate physiological conditions and assess Metoxibutropate's effects on specific tissues or cellular interactions. pharmafeatures.comnih.gov
In silico modeling, which involves computational simulations, offers a cost-effective and efficient way to predict a compound's behavior and interactions pharmafeatures.comnih.gov. For Metoxibutropate, in silico models could be developed or refined to:
Predict binding affinities to potential novel targets identified in section 9.1.
Simulate its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), to better understand its fate in biological systems nih.gov.
Model its potential effects on various biological pathways based on its structural properties google.combiorxiv.org.
Explore potential toxicity profiles, although safety/adverse effect information is excluded from this article, in silico methods are used in research to predict such outcomes rsc.org.
These models can help prioritize experimental studies, reduce the need for extensive in vivo testing, and provide deeper insights into Metoxibutropate's mechanisms of action pharmafeatures.comcoriolis-pharma.com.
Integration of Multi-Omics Data in Metoxibutropate Research
Integrating multi-omics data presents a powerful avenue for comprehensive Metoxibutropate research mdpi.comnih.govfrontiersin.org. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a more holistic understanding of how Metoxibutropate affects biological systems at multiple levels mdpi.comnih.gov.
For example, multi-omics integration could involve:
Analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in response to Metoxibutropate treatment to identify affected pathways and networks mdpi.commdpi.com.
Investigating alterations in metabolite profiles (metabolomics) to understand the downstream effects of Metoxibutropate on cellular metabolism nih.govmetabolomexchange.org.
Correlating omics data with observed biological effects to build a more complete picture of its mechanism of action and identify potential biomarkers of response or efficacy frontiersin.orgmdpi.com.
This integrated approach can uncover complex interactions and regulatory mechanisms that might be missed by analyzing single omics datasets alone mdpi.comnih.govmdpi.com. While specific multi-omics studies on Metoxibutropate were not extensively found in the search results, the general principles of multi-omics integration are highly relevant for future in-depth investigations of this compound.
Addressing Unresolved Questions in Preclinical Efficacy and Mechanism of Action
Despite existing research, there may be unresolved questions regarding Metoxibutropate's preclinical efficacy in specific conditions and the precise details of its mechanism of action. Future research should aim to address these gaps.
For instance, while its prostaglandin synthesis inhibition is known researchgate.netnih.govmedchemexpress.com, further studies could investigate:
The specific cyclooxygenase (COX) isoforms it primarily targets and the implications of this selectivity osf.io.
Its effects on other inflammatory mediators or signaling pathways.
Its efficacy in preclinical models of various inflammatory or pain conditions where its parent compound, ibuprofen (B1674241), is used, to determine if the guaiacol (B22219) ester modification offers advantages nih.gov.
The relationship between its chemical structure and its biological activity, potentially exploring how modifications could influence efficacy or target interactions ontosight.ai.
Addressing these questions through well-designed preclinical studies will be vital for determining the full therapeutic potential of Metoxibutropate and guiding any potential future clinical development. The need for more high-quality studies to resolve uncertainty and the potential for new treatments to be investigated are highlighted in the context of anti-inflammatory agents nih.gov.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
